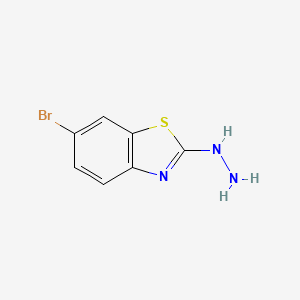

6-Bromo-2-hydrazino-1,3-benzothiazole

Description

The exact mass of the compound 6-Bromo-2-hydrazinyl-1,3-benzothiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromo-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLCJGPJVPUESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365942 | |

| Record name | 6-Bromo-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37390-63-9 | |

| Record name | 6-Bromo-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-hydrazinyl-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole, a key intermediate in the development of various biologically active compounds. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole core is a prominent scaffold in a variety of therapeutic agents, and the introduction of a hydrazino group at the 2-position provides a versatile handle for further chemical modifications, such as the synthesis of hydrazones. These derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on the practical synthesis of this important building block.

Synthetic Pathways

The most prevalent and direct method for the synthesis of this compound is through the nucleophilic substitution of a suitable leaving group at the 2-position of the 6-bromo-1,3-benzothiazole ring with hydrazine. Common starting materials include 6-bromo-2-mercaptobenzothiazole, 6-bromo-2-aminobenzothiazole, or a 2-halo-6-bromobenzothiazole derivative.

A common and efficient approach involves the direct hydrazination of a 6-bromo-1,3-benzothiazole precursor using hydrazine hydrate in a suitable solvent. The reaction generally proceeds under reflux conditions to afford the desired product in good yield.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Synthesis from 2-Amino-6-bromobenzothiazole

This protocol is adapted from the synthesis of similar 2-hydrazinobenzothiazole derivatives and is a reliable method for obtaining the target compound.[1][2][3]

Materials:

-

2-Amino-6-bromobenzothiazole

-

Hydrazine hydrate (85% or 99%)

-

Ethylene glycol

-

Concentrated Hydrochloric Acid (catalytic amount, optional)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-bromobenzothiazole (0.03 mol).

-

Add ethylene glycol (50 mL) to the flask.

-

While stirring, cautiously add hydrazine hydrate (0.12 mol). A catalytic amount of concentrated HCl can be added dropwise at a low temperature (5-10 °C) before the addition of other reactants to facilitate the reaction.[1][2]

-

Heat the reaction mixture to reflux and maintain for 3-4 hours.[1][2][3] The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

-

Pour the reaction mixture into crushed ice or cold water to ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate thoroughly with cold water to remove any residual ethylene glycol and hydrazine.

-

Dry the crude product in a vacuum oven.

-

For further purification, recrystallize the crude product from ethanol to obtain pure this compound as a solid.

Synthesis of Hydrazone Derivatives

The synthesized this compound can be readily converted to various hydrazones, which are often the target bioactive molecules.[4]

Materials:

-

This compound

-

Substituted aldehyde or ketone (e.g., benzaldehyde, acetophenone)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add the desired aldehyde or ketone (1 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature to allow the hydrazone product to crystallize.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-6-bromobenzothiazole | [1][2][3] |

| Reagent | Hydrazine Hydrate | [1][2][3] |

| Solvent | Ethylene Glycol | [1][2][3] |

| Reaction Temperature | Reflux | [1][2][3] |

| Reaction Time | 3 - 4 hours | [1][2][3] |

| Reported Yield | ~85% (for similar direct hydrazination) | [5] |

| Purification Method | Recrystallization from Ethanol | [1][2] |

Visualization of Experimental Workflow

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 37390-63-9 | Benchchem [benchchem.com]

6-Bromo-2-hydrazino-1,3-benzothiazole chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-hydrazino-1,3-benzothiazole is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a benzothiazole core substituted with a bromine atom and a hydrazino group, makes it a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to researchers and professionals in drug discovery. The benzothiazole nucleus is a prominent scaffold in a variety of pharmacologically active compounds.[1]

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are computed estimates and should be regarded as such.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₃S | [2] |

| Molecular Weight | 244.11 g/mol | [2] |

| CAS Number | 37390-63-9 | [3][4] |

| Appearance | Solid (visual inspection) | |

| Melting Point | Not experimentally determined in the reviewed literature. | |

| Boiling Point | Not experimentally determined in the reviewed literature. | |

| Solubility | Generally soluble in polar organic solvents like ethanol and methanol.[5] | |

| XLogP3 (Computed) | 2.6 | [2] |

| Topological Polar Surface Area (Computed) | 79.2 Ų | [2] |

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the nucleophilic substitution of a suitable precursor with hydrazine hydrate.[5] A detailed experimental protocol is provided below.

Synthesis of this compound from 2-Amino-6-bromobenzothiazole

This method involves the conversion of the amino group of 2-amino-6-bromobenzothiazole to a hydrazino group.

Materials:

-

2-Amino-6-bromobenzothiazole

-

Hydrazine hydrate (80-95%)

-

Ethylene glycol

-

Hydrochloric acid (concentrated)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated hydrochloric acid dropwise to an equimolar amount of hydrazine hydrate in ethylene glycol, while maintaining the temperature below 10°C with an ice bath.

-

To this solution, add 2-amino-6-bromobenzothiazole (1 equivalent).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain purified this compound.

Potential Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a range of biological activities, with anticancer and antimicrobial properties being the most prominently reported.[6]

Anticancer Activity

Numerous studies have highlighted the potential of benzothiazole derivatives as anticancer agents.[6][7] The proposed mechanisms of action are varied and can depend on the specific substitutions on the benzothiazole scaffold. One of the recurring themes is the induction of apoptosis in cancer cells.[7] The diagram below illustrates a generalized pathway for apoptosis induction, a potential mechanism for the anticancer effects of this compound derivatives.

Caption: Generalized mechanism of apoptosis induction by a benzothiazole derivative.

Enzyme Inhibition

The hydrazino moiety of this compound makes it a candidate for enzyme inhibition, a common mechanism of action for many therapeutic agents.[8] For instance, derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and carbonic anhydrase.[8][9] The following workflow outlines a general protocol for an in vitro enzyme inhibition assay.

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound serves as a valuable building block in the design and synthesis of novel compounds with potential therapeutic applications. While detailed experimental data on the parent compound is somewhat limited in publicly available literature, the extensive research on its derivatives underscores the importance of the benzothiazole scaffold in medicinal chemistry. Further investigation into the specific molecular targets and mechanisms of action of this compound and its analogues is warranted to fully realize their therapeutic potential. This guide provides a foundational understanding for researchers poised to explore the promising avenues this compound offers.

References

- 1. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Bromo-2-hydrazinyl-1,3-benzothiazole | C7H6BrN3S | CID 2049845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | 37390-63-9 [chemicalbook.com]

- 5. This compound | 37390-63-9 | Benchchem [benchchem.com]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-Bromo-2-hydrazino-1,3-benzothiazole

CAS Number: 37390-63-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-hydrazino-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer and antimicrobial agent.

Chemical and Physical Properties

This compound is a substituted benzothiazole derivative. Its chemical structure combines a benzene ring fused to a thiazole ring, with a bromo and a hydrazino group at positions 6 and 2, respectively. These structural features contribute to its notable biological activities.

| Property | Value | Source |

| CAS Number | 37390-63-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆BrN₃S | [2][4] |

| Molecular Weight | 244.11 g/mol | [1][2][4] |

| IUPAC Name | (6-bromo-1,3-benzothiazol-2-yl)hydrazine | [4] |

| InChI Key | YWLCJGPJVPUESW-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC2=C(C=C1Br)SC(=N2)NN | [4] |

| Appearance | Solid (form may vary) | [6] |

| Melting Point | 222 - 223 °C | [6] |

| Purity | ≥97% (typical) | [6] |

Synthesis

The synthesis of this compound typically involves the reaction of a precursor, 2-amino-6-bromobenzothiazole, with hydrazine hydrate. The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound[7].

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-6-bromobenzothiazole

-

Hydrazine hydrate (85%)

-

Ethylene glycol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-bromobenzothiazole (1 equivalent) and ethylene glycol.

-

To this suspension, add hydrazine hydrate (an excess, e.g., 1.2 to 1.5 equivalents).

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Upon cooling, a solid precipitate of this compound should form.

-

Collect the solid product by filtration.

-

Wash the collected solid with water to remove any remaining ethylene glycol and unreacted hydrazine hydrate.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Biological Activities and Mechanism of Action

Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. This compound and its derivatives have been investigated for their potential in these areas.

Anticancer Activity

Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some benzothiazole derivatives involves the induction of apoptosis through the mitochondrial intrinsic pathway[4].

Signaling Pathway of Apoptosis Induction by a Benzothiazole Derivative

Caption: Proposed mechanism of apoptosis induction by a benzothiazole derivative.

Recent studies on a novel benzothiazole derivative (BTD) have shown that it can induce apoptosis in colorectal cancer cells. This process is initiated by an increase in reactive oxygen species (ROS) production, which in turn disrupts the mitochondrial membrane potential. Furthermore, BTD has been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, further promoting the mitochondrial-mediated apoptotic pathway[4].

Quantitative Data on Anticancer Activity of Benzothiazole Derivatives:

| Compound/Derivative | Cell Line | IC₅₀ (µM) |

| Hydrazine based benzothiazole | HeLa (cervical cancer) | 2.41 |

| Hydrazine based benzothiazole | COS-7 (kidney fibroblast cancer) | 4.31 |

| Naphthalimide derivative | HT-29 (colon adenocarcinoma) | 3.72 |

| Naphthalimide derivative | A549 (lung carcinoma) | 4.07 |

| Naphthalimide derivative | MCF-7 (breast adenocarcinoma) | 7.91 |

| Pyrimidine based carbonitrile benzothiazole | Effective against multiple cancer cell lines | - |

Note: The IC₅₀ values presented are for various benzothiazole derivatives and not specifically for this compound, highlighting the general potential of this class of compounds.

Antimicrobial Activity

The benzothiazole scaffold is a key component in various antimicrobial agents. The presence of the hydrazino group in this compound is believed to contribute to its potential antimicrobial effects.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is a general method for assessing the antimicrobial activity of compounds like this compound.

Materials:

-

Test compound (this compound)

-

Bacterial and/or fungal strains

-

Nutrient agar or other suitable growth medium

-

Sterile Petri dishes

-

Sterile cork borer

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent, e.g., DMSO)

-

Incubator

Procedure:

-

Prepare sterile nutrient agar plates.

-

Inoculate the agar surface with a standardized suspension of the test microorganism.

-

Using a sterile cork borer, create wells of uniform diameter in the agar.

-

Add a specific concentration of the test compound solution to the designated wells.

-

Add the positive and negative controls to separate wells on the same plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow of the agar well diffusion method for antimicrobial testing.

Conclusion

This compound is a versatile scaffold in medicinal chemistry with demonstrated potential for the development of new therapeutic agents. Its derivatives have shown promising anticancer and antimicrobial activities. Further research into the specific mechanisms of action and structure-activity relationships of this compound and its analogs is warranted to fully explore its therapeutic potential.

Disclaimer: This document is intended for research and informational purposes only. This compound should be handled by trained professionals in a laboratory setting.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 6. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 6-Bromo-2-hydrazino-1,3-benzothiazole and its derivatives. Benzothiazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. This document summarizes the available data on the anticancer and antimicrobial activities of this class of compounds, presents detailed experimental protocols for their evaluation, and visualizes key processes and pathways. It is important to note that while the core compound, this compound, has been identified as a promising scaffold, a significant portion of the available quantitative biological data pertains to its derivatives. This guide consolidates this information to provide a thorough understanding of the therapeutic potential of this chemical series.

Introduction

The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[1] Derivatives of benzothiazole have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The incorporation of a hydrazino group at the 2-position of the benzothiazole ring, as seen in this compound, offers a versatile point for chemical modification, leading to the synthesis of numerous derivatives with enhanced biological profiles.[1] This document focuses on the biological activities of this compound and its closely related analogues, with a particular emphasis on their potential as anticancer and antimicrobial agents.

Synthesis of this compound Derivatives

The 2-hydrazino group of this compound serves as a key functional handle for the synthesis of a variety of derivatives, most commonly through condensation reactions with aldehydes and ketones to form hydrazones. This synthetic versatility allows for the exploration of a wide chemical space to optimize biological activity.

Caption: General reaction scheme for the synthesis of hydrazone derivatives.

Anticancer Activity

Quantitative Anticancer Data for Benzothiazole Hydrazone Derivatives

The following table summarizes the in vitro anticancer activity of various benzothiazole hydrazone derivatives, highlighting their potency against different cancer cell lines. It is crucial to note that these data are for derivatives and not the core compound itself.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Derivative 11 | HeLa (Cervical Cancer) | Not Specified | 2.41 | [2][3] |

| COS-7 (Kidney Fibroblast) | Not Specified | 4.31 | [2][3] | |

| Derivative 29 | SKRB-3 (Breast Cancer) | Not Specified | 0.0012 | [2] |

| SW620 (Colon Adenocarcinoma) | Not Specified | 0.0043 | [2] | |

| A549 (Lung Carcinoma) | Not Specified | 0.044 | [2] | |

| HepG2 (Hepatocellular Carcinoma) | Not Specified | 0.048 | [2] | |

| Derivative 40 | MCF-7 (Breast Cancer) | Not Specified | 34.5 | [2] |

| HeLa (Cervical Cancer) | Not Specified | 44.15 | [2] | |

| MG63 (Osteosarcoma) | Not Specified | 36.1 | [2] | |

| Derivatives 41/42 | Various Cancer Cell Lines | Not Specified | 1.1 - 8.8 | [2] |

Proposed Mechanism of Anticancer Action

Studies on benzothiazole derivatives suggest that their anticancer activity may be mediated through the induction of apoptosis. One of the proposed mechanisms involves the modulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. Additionally, some derivatives have been shown to induce apoptosis via the mitochondrial intrinsic pathway.[4]

Caption: Proposed mechanism of apoptosis induction by benzothiazole derivatives.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi.[1]

Quantitative Antimicrobial Data for Benzothiazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for various benzothiazole derivatives against selected microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazoline Derivatives | S. aureus | 64 | [5] |

| P. aeruginosa | 64 | [5] | |

| B. subtilis | 64 | [5] | |

| C. albicans | 64 | [5] | |

| Benzothiazole-Thiazole Hybrids | Gram-positive & Gram-negative bacteria, Fungi | 3.90 - 15.63 | [6] |

| Various Benzothiazole Derivatives | S. aureus, B. subtilis, E. coli | 25 - 200 | [7] |

| C. albicans, A. niger | Moderate Activity | [7] |

Proposed Mechanism of Antimicrobial Action

The precise antimicrobial mechanism of this compound is not fully elucidated. However, for the broader class of benzothiazole derivatives, several mechanisms have been proposed, including the inhibition of essential microbial enzymes such as DNA gyrase.[6]

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to infer cell viability and cytotoxicity.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 24 to 48 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

-

Compound Dilution: Two-fold serial dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism, often assessed by turbidity or the use of a growth indicator dye.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature strongly suggests that derivatives of this compound possess significant anticancer and antimicrobial activities. While quantitative data and detailed mechanistic studies on the core molecule are limited, the collective evidence from its analogues provides a solid foundation for further research. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future investigations should focus on the systematic evaluation of this compound itself and the elucidation of its specific molecular targets and signaling pathways to fully realize its therapeutic potential.

References

- 1. This compound | 37390-63-9 | Benchchem [benchchem.com]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. flore.unifi.it [flore.unifi.it]

- 4. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 5. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Bromo-2-hydrazino-1,3-benzothiazole

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of the heterocyclic compound 6-Bromo-2-hydrazino-1,3-benzothiazole. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of benzothiazole derivatives. This document summarizes key quantitative data, details experimental protocols for its synthesis and biological evaluation, and visualizes relevant chemical and biological processes.

Chemical and Physical Properties

This compound is a substituted benzothiazole derivative with a molecular formula of C₇H₆BrN₃S.[1] Its chemical structure is characterized by a bromine atom at the 6-position and a hydrazino group at the 2-position of the benzothiazole core. This unique substitution pattern is believed to be a key contributor to its diverse biological activities.[2]

| Property | Value | Reference |

| CAS Number | 37390-63-9 | [1] |

| Molecular Weight | 244.11 g/mol | [1] |

| Molecular Formula | C₇H₆BrN₃S | [1] |

| IUPAC Name | (6-bromo-1,3-benzothiazol-2-yl)hydrazine | [1] |

| XLogP3 | 2.6 | [1] |

Synthesis

The most common synthetic route to this compound involves the reaction of a precursor, 6-bromo-2-aminobenzothiazole, with hydrazine hydrate.

Biological Activities

This compound has demonstrated a range of biological activities, including antimicrobial and anticancer properties.[2]

Antimicrobial Activity

The compound has been evaluated for its in vitro activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported for Staphylococcus aureus and Escherichia coli.[2]

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 32 | Methicillin | 16 | [2] |

| Escherichia coli | 64 | Ampicillin | 32 | [2] |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an anticancer agent.[2] The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.[2]

| Cell Line | IC₅₀ (µM) | Reference |

| MCF-7 (Human Breast Cancer) | Not specified | [2] |

| A549 (Human Lung Cancer) | Not specified | [2] |

Proposed Mechanism of Action: Induction of Apoptosis

While the precise signaling pathway for this compound has not been definitively elucidated, the induction of apoptosis is a commonly reported mechanism for structurally related benzothiazole derivatives. A proposed pathway involves the activation of the intrinsic apoptotic cascade.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of 2-hydrazino-benzothiazole derivatives.[3]

-

Synthesis of 6-Bromo-2-aminobenzothiazole:

-

To a stirred solution of 4-bromoaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (100 mL), add bromine (0.1 mol) in glacial acetic acid (20 mL) dropwise at a temperature below 10°C.

-

Continue stirring for 2 hours at 10°C and then for 10 hours at room temperature.

-

Pour the reaction mixture into crushed ice.

-

Filter the resulting solid, wash with water, and recrystallize from ethanol to yield 6-bromo-2-aminobenzothiazole.

-

-

Synthesis of this compound:

-

A mixture of 6-bromo-2-aminobenzothiazole (0.05 mol) and hydrazine hydrate (80%, 20 mL) in ethylene glycol (50 mL) is refluxed for 8 hours.

-

After cooling, the reaction mixture is poured into cold water.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to obtain this compound.

-

In Vitro Anticancer Activity (MTT Assay)

The following is a general protocol for determining the cytotoxic activity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

From a fresh culture of the test bacteria (e.g., S. aureus or E. coli) on an agar plate, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conclusion

This compound is a promising heterocyclic compound with demonstrated in vitro antimicrobial and anticancer activities. Its straightforward synthesis and interesting biological profile make it a valuable scaffold for further investigation and development in medicinal chemistry. Future research should focus on elucidating its precise mechanisms of action, exploring its in vivo efficacy and safety profile, and synthesizing and evaluating derivatives to optimize its therapeutic potential.

References

- 1. 6-Bromo-2-hydrazinyl-1,3-benzothiazole | C7H6BrN3S | CID 2049845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 37390-63-9 | Benchchem [benchchem.com]

- 3. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of 6-Bromo-2-hydrazino-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 6-bromo-2-hydrazino-1,3-benzothiazole, a compound of interest in medicinal chemistry. Following a comprehensive search of crystallographic databases and the scientific literature, it has been determined that the experimental crystal structure of this specific compound has not yet been reported. In light of this, this document provides a detailed, in-depth overview of the standard experimental workflow and analytical techniques that would be employed to determine its three-dimensional atomic arrangement. This guide is intended to serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug development, offering a procedural blueprint for the crystallographic analysis of this and similar small organic molecules.

Introduction

This compound is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.[1] The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding its physicochemical properties, such as solubility and stability, as well as its biological activity. Structure-activity relationship (SAR) studies, which are crucial in drug design and development, are significantly enhanced by the knowledge of a molecule's exact conformation and intermolecular interactions.

While the crystal structures of several related benzothiazole derivatives have been determined, providing valuable insights into this class of compounds, the specific crystal structure of this compound remains to be elucidated. This guide, therefore, outlines the established methodologies for single-crystal X-ray diffraction, the definitive technique for determining the atomic and molecular structure of a crystalline solid.[2]

Experimental Protocol: A Roadmap to Crystal Structure Determination

The determination of a small molecule crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement of its atomic coordinates.

Synthesis and Crystallization

The first and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction.

Synthesis: this compound can be synthesized via the nucleophilic substitution of a suitable precursor, such as 2,6-dibromo-1,3-benzothiazole, with hydrazine hydrate. The reaction is typically carried out in a polar solvent like ethanol or isopropanol under reflux conditions. Purification of the crude product is essential and is usually achieved by recrystallization or column chromatography to obtain a compound of high purity.

Crystallization: The growth of single crystals is a process of slow, controlled precipitation from a supersaturated solution. Several techniques can be employed:

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to form a nearly saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over a period of days to weeks.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

The choice of solvent is critical and is often determined empirically through screening a range of solvents with varying polarities.

X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves the following steps:

-

Crystal Screening: The crystal is initially exposed to the X-ray beam to assess its quality based on the sharpness and shape of the diffraction spots.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays on a detector. Modern diffractometers automate this process, which can take several hours to complete. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the reflections are extracted and their standard uncertainties are estimated.

-

Structure Solution: The goal of this step is to obtain an initial model of the molecular structure. For small molecules like this compound, direct methods are typically used to solve the phase problem inherent in X-ray diffraction data.

-

Structure Refinement: The initial model is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model. In this iterative process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor.

Data Presentation (Hypothetical)

As the crystal structure of this compound has not been experimentally determined, no quantitative data can be presented. However, upon successful crystallographic analysis, the following tables would be generated to summarize the key structural parameters.

Table 1: Crystal Data and Structure Refinement Details (Illustrative Example)

| Parameter | Value (Hypothetical) |

| Empirical formula | C₇H₆BrN₃S |

| Formula weight | 244.11 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | 0.X × 0.Y × 0.Z mm |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Reflections collected | NNNN |

| Independent reflections | MMMM [R(int) = 0.XXXX] |

| Completeness to theta | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | MMMM / 0 / PPP |

| Goodness-of-fit on F² | G.GGG |

| Final R indices [I>2sigma(I)] | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| R indices (all data) | R₁ = 0.XXXX, wR₂ = 0.YYYY |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative Example)

| Bond/Angle | Length (Å) / Angle (°) |

| Br(1)-C(6) | X.XXX(Y) |

| S(1)-C(2) | Y.YYY(Z) |

| S(1)-C(7a) | Z.ZZZ(A) |

| N(1)-C(2) | A.AAA(B) |

| N(1)-C(7a) | B.BBB(C) |

| N(2)-N(3) | C.CCC(D) |

| C(2)-N(1)-C(7a) | XXX.X(Y) |

| N(3)-N(2)-C(2) | YYY.Y(Z) |

| C(5)-C(6)-Br(1) | ZZZ.Z(A) |

Visualizing the Workflow

The logical progression of experiments and analysis is crucial for a successful crystal structure determination. The following diagram illustrates this workflow.

Conclusion

The determination of the crystal structure of this compound is a critical step towards a comprehensive understanding of its chemical and biological properties. Although the structure is not yet publicly available, the well-established techniques of single-crystal X-ray diffraction provide a clear path forward for its elucidation. This technical guide has outlined the necessary experimental protocols, from synthesis and crystallization to data collection and structure refinement. The successful determination of this crystal structure will undoubtedly provide invaluable information for medicinal chemists and drug development professionals, aiding in the rational design of new and more effective therapeutic agents.

References

Potential Therapeutic Targets of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-hydrazino-1,3-benzothiazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry. It serves as a crucial scaffold for the synthesis of a diverse range of derivatives exhibiting promising pharmacological activities. While comprehensive biological data on the parent compound is limited, its derivatives have demonstrated notable potential as anticancer and antimicrobial agents. This technical guide provides an in-depth overview of the therapeutic landscape of this compound, focusing on the biological activities of its key derivatives, their mechanisms of action, and the experimental protocols used for their evaluation. All quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.

Introduction

Benzothiazole and its analogs are recognized as privileged structures in drug discovery, known to interact with a variety of biological targets. The incorporation of a hydrazino group at the 2-position of the 6-bromobenzothiazole core provides a versatile handle for chemical modification, leading to the generation of numerous hydrazone derivatives. These structural modifications have been shown to be critical for enhancing biological efficacy, particularly in the realms of oncology and infectious diseases. This document synthesizes the available scientific literature to present a clear understanding of the therapeutic potential stemming from the this compound core structure.

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and the inhibition of key cellular enzymes involved in DNA replication and repair[1].

In Vitro Efficacy

The anticancer potential of various hydrazone derivatives has been quantified using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. While specific IC50 values for the parent compound, this compound, are not extensively reported in the literature, several of its derivatives have shown potent activity.

| Derivative Type | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Hydrazone Derivative 1 | HeLa (Cervical Cancer) | 2.41 | Doxorubicin | 2.05 |

| Hydrazone Derivative 1 | COS-7 (Kidney Fibroblast) | 4.31 | Doxorubicin | 3.04 |

| Substituted Bromopyridine Acetamide | SKRB-3 (Breast Cancer) | 0.0012 | - | - |

| Substituted Bromopyridine Acetamide | SW620 (Colon Adenocarcinoma) | 0.0043 | - | - |

| Substituted Bromopyridine Acetamide | A549 (Lung Cancer) | 0.044 | - | - |

| Substituted Bromopyridine Acetamide | HepG2 (Liver Cancer) | 0.048 | - | - |

| Methoxybenzamide Derivative | Various | 1.1 - 8.8 | Cisplatin | - |

| Sulfonamide-based Derivative | MCF-7 (Breast Cancer) | 34.5 | - | - |

| Sulfonamide-based Derivative | HeLa (Cervical Cancer) | 44.15 | - | - |

| Sulfonamide-based Derivative | MG63 (Osteosarcoma) | 36.1 | - | - |

Postulated Mechanism of Action: Apoptosis Induction

Many benzothiazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is a highly regulated process involving a cascade of signaling events. While the precise molecular targets for this compound derivatives are still under investigation, a generalized pathway for apoptosis induction is depicted below.

References

In Vitro Efficacy of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on 6-Bromo-2-hydrazino-1,3-benzothiazole and its derivatives. This document consolidates key findings on its synthesis, anticancer, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development in the fields of medicinal chemistry and pharmacology.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the appropriate aniline precursor. A common synthetic route involves the conversion of 4-bromoaniline to 2-amino-6-bromo-1,3-benzothiazole, which is then further reacted to yield the final hydrazino-derivative.

Experimental Protocol: Synthesis of 2-Amino-6-bromo-1,3-benzothiazole

A foundational step in synthesizing the target compound is the creation of the 2-amino-6-bromobenzothiazole intermediate. A general laboratory procedure is as follows:

-

Reaction Setup: A solution of 4-bromoaniline (0.01 mol) and potassium thiocyanate (8 g) is prepared in glacial acetic acid (20 ml) and cooled to 5°C.

-

Bromination: A solution of bromine (1.6 ml) in glacial acetic acid (6 ml) is added dropwise to the cooled mixture while stirring.

-

Reaction Progression: The reaction mixture is stirred for 2 hours at a temperature between 0-10°C, followed by an additional 10 hours of stirring at room temperature. The mixture is then left to stand overnight.

-

Work-up: 10 ml of water is added, and the mixture is heated on a water bath before being filtered while hot. The filtrate is treated with an additional 10 ml of glacial acetic acid, heated again, and filtered.

-

Isolation: The combined filtrates are cooled and neutralized with concentrated ammonia to a pH of 6. The resulting precipitate is filtered, dried, and recrystallized from absolute ethanol to yield 2-amino-6-bromo-1,3-benzothiazole.

Experimental Protocol: Synthesis of this compound

The subsequent conversion to the hydrazino- derivative is achieved through the following protocol:

-

Reaction Setup: Concentrated hydrochloric acid (6 ml) is added dropwise to hydrazine hydrate (6 ml) with stirring at a temperature of 5-10°C.

-

Addition of Reagents: Ethylene glycol (24 ml) and 2-amino-6-bromo-1,3-benzothiazole (0.03 mol) are added to the solution.

-

Reflux: The reaction mixture is refluxed for 3 hours.

-

Isolation: Upon cooling, the solid product separates out. It is then filtered, washed with water, and recrystallized from ethanol to yield this compound[1].

Anticancer Activity

In vitro studies have demonstrated the potential of this compound and its derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. The anticancer effects are mediated through the modulation of key signaling pathways involved in cell growth, survival, and inflammation.

Quantitative Data: In Vitro Anticancer Activity of Benzothiazole Derivatives

The following table summarizes the cytotoxic activity of various benzothiazole derivatives against different cancer cell lines, as measured by the IC50 (half-maximal inhibitory concentration) values.

| Compound | Cell Line | IC50 (µM) | Reference |

| Hydrazine based benzothiazole | HeLa (cervical cancer) | 2.41 | [2] |

| Hydrazine based benzothiazole | COS-7 (kidney fibroblast) | 4.31 | [2] |

| 2-Substituted benzothiazole A | HepG2 (hepatocellular carcinoma) | 56.98 (24h), 38.54 (48h) | [3] |

| 2-Substituted benzothiazole B | HepG2 (hepatocellular carcinoma) | 59.17 (24h), 29.63 (48h) | [3] |

Signaling Pathways in Anticancer Activity

The anticancer mechanism of benzothiazole derivatives involves the modulation of several critical signaling pathways. These compounds have been shown to downregulate the activity of Epidermal Growth Factor Receptor (EGFR) and interfere with downstream pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, all of which are crucial for cancer cell proliferation and survival[4]. Furthermore, they have been observed to impact the NF-κB/COX-2/iNOS signaling pathway, which is linked to inflammation and cancer progression[3].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: After incubation, remove the medium and treat the cells with various concentrations of the test compound. Incubate for 72 hours.

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Quantitative Data: In Vitro Antimicrobial Activity of Benzothiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against selected microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzothiazole derivative 3 | S. aureus | 50-200 | [5] |

| Benzothiazole derivative 3 | B. subtilis | 25-200 | [5] |

| Benzothiazole derivative 3 | E. coli | 25-100 | [5] |

| Benzothiazole derivative 4 | S. aureus | 50-200 | [5] |

| Benzothiazole derivative 4 | B. subtilis | 25-200 | [5] |

| Benzothiazole derivative 4 | E. coli | 25-100 | [5] |

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | S. aureus, E. coli, P. aeruginosa, K. pneumoniae, C. albicans, A. niger | 12.5-100 | [6] |

Mechanism of Antimicrobial Action

The antimicrobial activity of hydrazinobenzothiazole derivatives is believed to stem from their ability to inhibit key bacterial enzymes. For instance, some derivatives have been shown to target DNA gyrase, an enzyme essential for DNA replication in bacteria. Others are known to inhibit dihydropteroate synthase, an enzyme involved in the folic acid synthesis pathway, which is vital for microbial growth.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

-

Serial Dilution of Compound: The test compound is serially diluted (usually two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth but no compound) and a sterility control well (containing only broth) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The in vitro evidence presented in this guide highlights the significant potential of this compound and its analogs as lead compounds in the development of novel anticancer and antimicrobial agents. The detailed protocols and mechanistic insights provided are intended to facilitate further research into the therapeutic applications of this promising class of molecules. Future studies should focus on optimizing the structure for enhanced potency and selectivity, as well as on elucidating more detailed mechanisms of action to guide rational drug design.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents [mdpi.com]

- 6. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-Bromo-2-hydrazino-1,3-benzothiazole: Synthesis and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the available scientific information on the synthesis and biological activities of 6-Bromo-2-hydrazino-1,3-benzothiazole and its derivatives. As of the latest literature review, specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is not publicly available. The information presented herein serves as a foundational resource for researchers interested in the potential therapeutic applications of this compound, which would necessitate future pharmacokinetic investigations.

Introduction

This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry.[1] Its structure, featuring a benzothiazole nucleus substituted with a bromine atom and a hydrazino group, makes it a versatile scaffold for the synthesis of various derivatives with a wide range of potential biological activities.[1] Benzothiazole and its derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The hydrazino moiety, in particular, allows for the creation of hydrazone derivatives, which have shown enhanced biological activities.[1] This guide provides a comprehensive overview of the synthesis and documented biological evaluation of this compound and related compounds.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from a substituted aniline. A common synthetic route is the cyclization of a thiocyanate derivative followed by hydrazinolysis.

General Synthetic Pathway

The synthesis generally proceeds through the formation of an intermediate, 6-bromo-2-aminobenzothiazole, which is then converted to the final product. A representative workflow for this synthesis is depicted below.

Experimental Protocols

The following are generalized experimental protocols for the synthesis, adapted from literature on similar benzothiazole derivatives.[4][5]

Step 1: Synthesis of 6-Bromo-2-aminobenzothiazole

-

Materials: 4-Bromoaniline, potassium thiocyanate, glacial acetic acid, bromine.

-

Procedure:

-

Dissolve 4-bromoaniline in glacial acetic acid.

-

Add potassium thiocyanate to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring.

-

Continue stirring for several hours at room temperature.

-

The reaction mixture is then worked up, typically by pouring into water and neutralizing, to precipitate the crude product.

-

The crude 6-bromo-2-aminobenzothiazole is then filtered, washed, and recrystallized from a suitable solvent like ethanol.

-

Step 2: Synthesis of this compound

-

Materials: 6-Bromo-2-aminobenzothiazole, hydrazine hydrate, ethylene glycol, hydrochloric acid.

-

Procedure:

-

To a cooled solution of hydrazine hydrate, add concentrated hydrochloric acid dropwise with stirring.

-

Add ethylene glycol and 6-bromo-2-aminobenzothiazole to the mixture.

-

Reflux the reaction mixture for several hours.

-

Upon cooling, the product, this compound, precipitates out.

-

The solid is then filtered, washed with water, and recrystallized from a suitable solvent such as ethanol to yield the purified product.[4]

-

Biological Activities

This compound and its derivatives have been investigated for a variety of biological activities, primarily focusing on their potential as antimicrobial and anticancer agents.[1][2]

Antimicrobial Activity

Benzothiazole derivatives are known to possess a broad spectrum of antimicrobial properties, including antibacterial and antifungal effects.[1][6]

-

Antibacterial Activity: Studies on various benzothiazole derivatives have demonstrated their efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][7] The mechanism of action is thought to involve the inhibition of essential microbial enzymes.[8]

-

Antifungal Activity: Certain derivatives have also shown significant activity against fungal strains like Aspergillus niger and Candida albicans.[6]

Anticancer Activity

The anticancer potential of benzothiazole derivatives is a significant area of research.[3][9][10]

-

Cytotoxicity: Derivatives of this compound, particularly its hydrazone derivatives, have been evaluated for their cytotoxic effects against various cancer cell lines.[1] Some of these derivatives have shown potent anticancer activity, with IC50 values in the low micromolar range, sometimes lower than conventional chemotherapeutic agents.[1][9][10]

-

Mechanism of Action: The proposed mechanisms for the anticancer activity of benzothiazole derivatives are diverse and can involve the inhibition of protein tyrosine kinases, cyclin-dependent kinases, or other signaling pathways crucial for cancer cell proliferation and survival.[11]

Table 1: Summary of Investigated Biological Activities of Benzothiazole Derivatives

| Biological Activity | Target Organisms/Cell Lines | General Findings |

| Antimicrobial | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans | Broad-spectrum activity against various bacteria and fungi.[1][6][7] |

| Anticancer | Various human cancer cell lines (e.g., HeLa, MCF-7) | Significant cytotoxic effects, with some derivatives showing high potency.[9][10] |

| Anti-inflammatory | In-vitro and in-vivo models | Benzothiazole scaffolds are known to possess anti-inflammatory properties.[2] |

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring.

-

The hydrazino group at the 2-position is a key functional group that can be readily converted to various hydrazones by reacting with aldehydes or ketones. This derivatization has been shown to significantly enhance the anticancer and antimicrobial activities of the parent compound.[1]

-

The bromine atom at the 6-position contributes to the overall lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with biological targets.

-

The benzothiazole ring system itself is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[1]

Future Directions

The promising in-vitro biological activities of this compound and its derivatives warrant further investigation. Key future research directions should include:

-

Pharmacokinetic Studies: Comprehensive in-vivo studies are required to determine the ADME profile of this compound and its lead derivatives. This is a critical step in assessing its drug-like properties and potential for clinical development.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects will be crucial for rational drug design and optimization.

-

Lead Optimization: Further synthesis and SAR studies can be conducted to optimize the potency and selectivity of these compounds while minimizing potential toxicity.

Conclusion

This compound is a valuable scaffold in medicinal chemistry with demonstrated potential for the development of new antimicrobial and anticancer agents. While there is a clear need for pharmacokinetic data to advance this compound towards clinical applications, the existing body of research on its synthesis and biological activities provides a strong foundation for future drug discovery and development efforts. Researchers and scientists in the field are encouraged to explore the therapeutic potential of this promising class of molecules.

References

- 1. This compound | 37390-63-9 | Benchchem [benchchem.com]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Analysis of the Mass Spectrometry Data of 6-Bromo-2-hydrazino-1,3-benzothiazole

This technical guide provides a detailed analysis of the mass spectrometry data for the compound 6-Bromo-2-hydrazino-1,3-benzothiazole, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the compound's fragmentation pattern, presents quantitative data in a structured format, details experimental protocols, and provides a visual representation of the proposed fragmentation pathway.

Data Presentation

The mass spectrometry data for this compound reveals key insights into its structure and fragmentation behavior under ionization. The compound has a molecular formula of C₇H₆BrN₃S and a molecular weight of approximately 244.11 g/mol [1][2]. Due to the presence of a bromine atom, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M and M+2).

While a complete, high-resolution spectrum with relative abundances is not publicly available, key fragment ions have been identified. The protonated molecular ion, [M+H]⁺, has been observed at an m/z of 259.97 in high-resolution mass spectrometry[2]. Other significant fragments have been reported at m/z values of 148, 147, and 121[1].

The following table summarizes the available quantitative mass spectrometry data for this compound. The proposed fragment structures are based on common fragmentation mechanisms for benzothiazole derivatives and compounds containing hydrazine and bromine moieties.

| m/z | Proposed Fragment Ion | Proposed Structure | Notes |

| 244/246 | [C₇H₆BrN₃S]⁺ | Molecular Ion (M⁺) | Expected to show a ~1:1 isotopic ratio due to the presence of bromine. |

| 213/215 | [C₇H₆BrN₂]⁺ | Loss of N₂H₃ | Cleavage of the C-N bond of the hydrazine group. |

| 148 | [C₆H₅N₂S]⁺ | Loss of Br and HCN | Subsequent fragmentation of the benzothiazole ring. |

| 147 | [C₆H₄N₂S]⁺ | Loss of H from the m/z 148 fragment | A common fragmentation pattern for aromatic compounds. |

| 121 | [C₅H₄NS]⁺ | Further fragmentation of the benzothiazole ring |

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), based on methods for similar benzothiazole derivatives.

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions are then prepared by diluting the stock solution with the initial mobile phase to the desired concentration.

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is employed using:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Gradient Program: A typical gradient might start at 5% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for this compound due to the presence of basic nitrogen atoms.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended for accurate mass measurements.

-

Ionization Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

-

Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 50-500 to detect the molecular ion and its fragments. Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum.

Visualization of Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization (EI) conditions.

Caption: Proposed fragmentation pathway for this compound.

References

Methodological & Application

Application Notes and Protocols: 6-Bromo-2-hydrazino-1,3-benzothiazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-hydrazino-1,3-benzothiazole is a versatile heterocyclic building block with significant applications in organic synthesis, particularly in the development of novel therapeutic agents. Its unique chemical structure, featuring a reactive hydrazino group and a bromine substituent on the benzothiazole core, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of hydrazone and pyrazole derivatives, which have shown promising antimicrobial activities.

Key Applications

The primary application of this compound in organic synthesis is as a precursor for the synthesis of a wide range of heterocyclic compounds. The hydrazino group readily undergoes condensation reactions with carbonyl compounds to form hydrazones, which can be further cyclized to yield various five- and six-membered heterocyclic systems. The bromine atom on the benzothiazole ring also offers a site for further functionalization through cross-coupling reactions, although this application is less commonly explored in the cited literature.